molecular formula C8H9ClN4 B3048796 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine CAS No. 1820619-63-3

2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine

Cat. No.: B3048796
CAS No.: 1820619-63-3
M. Wt: 196.64
InChI Key: SINYEGOFOQNFAQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine is not fully understood. Some pyrazolo[1,5-a]pyrimidines have been found to inhibit certain kinases .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully known. Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting they may be stable over time .

Preparation Methods

The synthesis of 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This approach utilizes microwave-assisted copper-catalyzed reactions with various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides, resulting in high yields of up to 98% . The reaction conditions typically involve the use of copper catalysts and microwave irradiation to shorten the reaction time and improve efficiency.

Chemical Reactions Analysis

2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Dess–Martin periodinane for oxidation and activated manganese (IV) oxide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alcohol derivatives can lead to the formation of aldehydes, while substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold.

Comparison with Similar Compounds

Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit biological activities and have been explored for their potential as CDK inhibitors and anticancer agents. the specific substituents and functional groups on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence the compound’s properties and applications.

Properties

IUPAC Name

2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c9-7-4-12-13-5-6(1-2-10)3-11-8(7)13/h3-5H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINYEGOFOQNFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Cl)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235439
Record name Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-63-3
Record name Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820619-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine
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2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine
Reactant of Route 3
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine
Reactant of Route 4
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine
Reactant of Route 5
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine
Reactant of Route 6
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine

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